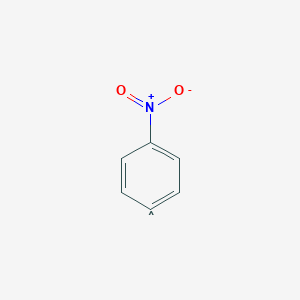

para-Nitrophenyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Para-Nitrophenyl, also known as this compound, is a useful research compound. Its molecular formula is C6H4NO2 and its molecular weight is 122.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Nitrophenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

Reagents in Chemical Reactions

Para-nitrophenyl compounds serve as important reagents in organic synthesis. For instance, 4-nitrophenyl activated esters are utilized as superior synthons for indirect radiofluorination, demonstrating favorable acylation kinetics and high yields compared to other esters . These compounds facilitate the formation of complex molecules in a more efficient manner.

Mechanism of Action

The mechanism typically involves nucleophilic attack on the ester bond, leading to cleavage and the formation of biologically relevant products. This reactivity is enhanced by the electron-withdrawing nitro group, which stabilizes the transition state during the reaction.

Biochemical Applications

Enzyme Activity Assays

This compound sulfate is frequently employed in enzyme activity assays, particularly for sulfotransferases. Research indicates that this compound sulfate activates human sulfotransferase 1A1, allowing for detailed studies on enzyme kinetics and mechanisms . This activation has been shown to follow an ordered bypass mechanism, providing insights into substrate interactions and enzyme functionality.

Biological Activity Studies

In cancer research, compounds containing this compound groups have demonstrated significant cytotoxic effects on mutated cancer cells. A study highlighted that similar nitrophenyl compounds exhibited notable inhibition of cell proliferation in B-Raf(V600E) mutated cancer cells, suggesting potential therapeutic applications.

Industrial Applications

Enzyme Substrates

This compound compounds are widely used as substrates in various enzymatic reactions. For example, this compound-α-L-arabinofuranoside is utilized in industrial applications such as bio-bleaching of wood pulp and degradation of plant biomass . These applications leverage the specific characteristics of the enzymes involved to enhance efficiency and sustainability in industrial processes.

Construction Materials

Research has shown that incorporating this compound phosphate into cement can improve compressive strength while affecting workability. This highlights the compound's potential role in enhancing material properties in construction .

Case Study 1: Radiofluorination Efficiency

A study demonstrated that this compound esters were formed under direct radiofluorination conditions with high yields (94% for fluoronicotinate). This efficiency was attributed to their stability under reaction conditions, making them preferable for radiolabeling applications in medicinal chemistry .

Case Study 2: Enzyme Kinetics

In enzyme assays using this compound sulfate, researchers observed competitive inhibition by naphthol, providing a deeper understanding of substrate interactions within sulfotransferase enzymes. The findings indicated complex formation between the enzyme and substrates, which is critical for developing inhibitors or drugs targeting these enzymes .

化学反応の分析

Enzymatic Hydrolysis by Cold-Adapted Lipases

The hydrolysis of p-nitrophenyl butyrate catalyzed by Bacillus pumilus Lipase A (BplA) follows a two-step mechanism involving acylation and deacylation phases :

Key steps :

-

Acylation : Ser195 attacks the carbonyl group of the substrate, forming a tetrahedral intermediate stabilized by the oxyanion hole (backbone NH groups of Gly193/Ser195). His57 acts as a general base, while Asp102 stabilizes the protonated His57.

-

Deacylation : Water replaces the leaving group, forming a second tetrahedral intermediate before ester bond cleavage.

Energy barriers :

| Step | Activation Free Energy (kcal/mol) |

|---|---|

| Tetrahedral formation | 20.3 |

| Deacylation | Higher than acylation |

The catalytic triad (Ser-His-Asp) participates in a hydrogen-bonding network critical for transition-state stabilization .

Nucleophilic Substitution with 1,3,5-Triazines

Kinetic studies of p-nitrophenyl acetate (1) reacting with 6-substituted 2,4-diamino-1,3,5-triazines (2a–2f) reveal a Brønsted β value of 1.05 , indicating a concerted nucleophilic mechanism :

Rate equation :

R=(k0+kN[2])[1]

Key observations :

-

No solvent deuterium isotope effect (kN(H)/kN(D)=1.0–1.15).

-

Product analysis confirmed 2-acetylamino-4-amino-6-methyl-1,3,5-triazine (4c) formation via direct nucleophilic attack.

Phosphatase-Catalyzed Hydrolysis

Linear free energy relationships (LFER) and kinetic isotope effects (KIEs) for p-nitrophenyl phosphate (4NPP) hydrolysis by protein phosphatase-1 (PP1) highlight mechanistic distinctions :

Comparative data :

| Parameter | Spontaneous Hydrolysis (95°C) | PP1-Catalyzed |

|---|---|---|

| 18knonbridge | 1.0189 | 1.0170 |

| 15k | 1.0028 | 1.0010 |

| βLG | -1.23 | -0.32 |

Mechanistic insights :

-

The negative βLG (-1.23) in spontaneous hydrolysis suggests a dissociative transition state.

-

PP1’s shallower βLG (-0.32) implies a more associative pathway with partial bond formation to the nucleophile .

Stability of Reaction Intermediates

For p-nitrophenyl methylphosphonate (4NPMP), the estimated rate constant for hydrolysis with a nucleophile (pKa 6.0) is 7 × 10−9 M−1 s−1 , significantly slower than spontaneous phosphate ester hydrolysis .

特性

CAS番号 |

2395-99-5 |

|---|---|

分子式 |

C6H4NO2 |

分子量 |

122.1 g/mol |

InChI |

InChI=1S/C6H4NO2/c8-7(9)6-4-2-1-3-5-6/h2-5H |

InChIキー |

ZHCAAFJSYLFLPX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=[C]1)[N+](=O)[O-] |

正規SMILES |

C1=CC(=CC=[C]1)[N+](=O)[O-] |

同義語 |

4-Nitrophenyl 2-(Acetylamino)-6-O-[2-(acetylamino)-2-deoxy-α-D-glucopyranosyl]-_x000B_2-deoxy-α-D-galactopyranoside; GlcNAc1-α-6GalNAc-α-PNP; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。